2-Methoxy-5-(thiophen-2-yl)benzaldehyde
Overview
Description
2-Methoxy-5-(thiophen-2-yl)benzaldehyde , also known as o-Anisaldehyde or o-Methoxybenzaldehyde , is an organic compound with the molecular formula C~8~H~8~O~2~ . Its chemical structure consists of a benzene ring substituted with a methoxy group (–OCH~3~) at the ortho position and a thiophene ring (–C~4~H~3~S) at the para position. The compound exhibits a pale yellow color and has a characteristic aromatic odor .
Synthesis Analysis
The synthesis of 2-Methoxy-5-(thiophen-2-yl)benzaldehyde involves various methods, including condensation reactions, Friedel-Crafts acylation, and oxidation processes. One common approach is the reaction between 2-methoxybenzaldehyde and thiophene-2-carbaldehyde in the presence of suitable catalysts or reagents. Detailed synthetic pathways and optimization strategies are documented in the literature .
Molecular Structure Analysis
The compound’s molecular structure comprises a benzene ring, a methoxy group, and a thiophene ring. The methoxy group enhances the compound’s electron-donating ability, affecting its reactivity and electronic properties. The presence of the thiophene ring introduces heteroatoms (sulfur) and influences the overall aromaticity. The IUPAC Standard InChI for 2-Methoxy-5-(thiophen-2-yl)benzaldehyde is InChI=1S/C8H8O2/c1-10-8-5-3-2-4-7(8)6-9/h2-6H,1H3 .
Chemical Reactions Analysis
2-Methoxy-5-(thiophen-2-yl)benzaldehyde participates in various chemical reactions, including nucleophilic substitutions, condensations, and cyclizations. It serves as a versatile building block for the synthesis of other organic compounds, such as pharmaceutical intermediates, dyes, and ligands. Researchers have explored its reactivity in different contexts, leading to valuable insights into its chemical behavior .
Physical And Chemical Properties Analysis
Scientific Research Applications
Polymer Composite Material Development
2-Methoxy-5-(thiophen-2-yl)benzaldehyde plays a role in the development of polymer composite materials. It has been used in the Wittig reaction to create poly[2-methoxy-5-(2-ethylhexyloxy)-1,4-phenylenevinylene] (MEH-PPV), which is then combined with silica to form novel composite materials. These composites exhibit unique UV−vis and emission spectra, highlighting their potential in various applications like optoelectronics and advanced material engineering (Kubo et al., 2005).
Chemosensor Development
The compound has been identified as a highly selective chemosensor for Ag(+) ions. In a methanol-water mixture, it demonstrates significant fluorescent enhancement upon binding to Ag(+) ions, attributed to an increase in intramolecular charge transfer. This indicates its potential in developing sensitive detection methods for specific ions, which can be crucial in environmental monitoring and analytical chemistry (Tharmaraj, Devi, & Pitchumani, 2012).
Organic Synthesis and Photophysical Studies
2-Methoxy-5-(thiophen-2-yl)benzaldehyde has been utilized in organic synthesis, leading to the creation of various compounds with unique photophysical properties. For example, methyl 2-hydroxy-4-(5-methoxythiophen-2-yl)benzoate was synthesized using this compound, displaying distinctive luminescence properties in different solvents. Such studies are essential in understanding the behavior of organic compounds under various conditions, which is crucial in organic electronics and photonics (Kim et al., 2021).
Catalytic and Reaction Rate Studies
In the field of catalysis and reaction kinetics, 2-Methoxy-5-(thiophen-2-yl)benzaldehyde has been involved in studies examining the reaction rates of thiophene-2-carbaldehyde with acetonitriles. These studies are significant in the understanding of reaction mechanisms and the development of efficient catalytic processes, which have broad implications in industrial chemistry and material science (Alberghina et al., 1985).
properties
IUPAC Name |
2-methoxy-5-thiophen-2-ylbenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2S/c1-14-11-5-4-9(7-10(11)8-13)12-3-2-6-15-12/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEEHLUXOBWGLOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=CS2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10583036 | |
Record name | 2-Methoxy-5-(thiophen-2-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10583036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-5-(thiophen-2-yl)benzaldehyde | |
CAS RN |
190270-76-9 | |
Record name | 2-Methoxy-5-(thiophen-2-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10583036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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